molecular formula C13H16FNO2 B13152274 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid

2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid

Cat. No.: B13152274
M. Wt: 237.27 g/mol
InChI Key: GSTXIWSFBHXILL-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid: is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group and a fluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,4-diketones or amino alcohols.

    Benzylation: The pyrrolidine ring is then benzylated using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Fluoroacetic Acid Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can target the fluoroacetic acid moiety, potentially converting it to the corresponding alcohol.

    Substitution: The fluoro group in the fluoroacetic acid moiety can be substituted by nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Fluoroalcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Chemistry: 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as enzymes and receptors.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid is not fully elucidated, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluoroacetic acid moiety may play a role in inhibiting enzyme activity by mimicking natural substrates, while the benzylpyrrolidine structure may enhance binding affinity and selectivity.

Comparison with Similar Compounds

    2-(1-Benzylpyrrolidin-3-yl)acetic acid: Lacks the fluoro group, which may result in different biological activities and reactivity.

    2-(1-Benzylpyrrolidin-3-yl)-2-chloroacetic acid: Contains a chloro group instead of a fluoro group, which may affect its chemical reactivity and biological interactions.

    2-(1-Benzylpyrrolidin-3-yl)-2-bromoacetic acid: Similar to the chloro derivative but with a bromo group, potentially leading to different reactivity and biological effects.

Uniqueness: The presence of the fluoro group in 2-(1-Benzylpyrrolidin-3-yl)-2-fluoroacetic acid imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C13H16FNO2

Molecular Weight

237.27 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-3-yl)-2-fluoroacetic acid

InChI

InChI=1S/C13H16FNO2/c14-12(13(16)17)11-6-7-15(9-11)8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,16,17)

InChI Key

GSTXIWSFBHXILL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1C(C(=O)O)F)CC2=CC=CC=C2

Origin of Product

United States

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